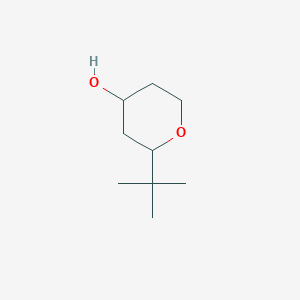

2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-” is a chemical compound with the molecular formula C5H10O2 . It is also known by other names such as Tetrahydro-4H-pyran-4-ol and tetrahydro-2H-pyran-4-ol . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of “2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-” involves various methods reported in recent literature . These methods include the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins using a Co (salen) complex .Molecular Structure Analysis

The molecular structure of “2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving “2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-” are complex and involve various physicochemical factors . These reactions include the valence isomerism between 2H-pyrans and 1-oxatrienes .Physical And Chemical Properties Analysis

The physical and chemical properties of “2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-” include a molecular weight of 102.1317 . More detailed properties like boiling point, melting point, etc., are not available in the current resources.Scientific Research Applications

Organic Synthesis and Heterocyclic Compounds

Heterocyclic compounds, including pyran derivatives, are crucial in the development of pharmaceuticals, with significant importance attached to their synthesis. Research highlights the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts, emphasizing the utility of these heterocycles in organic chemistry and pharmacology due to their presence in natural compounds and drug molecules. These efforts aim at developing greener synthesis methods by utilizing water and water-ethanol systems as solvent media, adhering to the principles of green chemistry (H. Kiyani, 2018).

Thermoelectric Materials

Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) is a conducting polymer that has seen extensive research for its application in organic thermoelectric materials. The enhancement of its thermoelectric performance through various treatments signifies the potential of organic materials in energy conversion, suggesting a broader application scope for related organic compounds in sustainable energy technologies (Zhengyou Zhu et al., 2017).

Polymer Science

In the realm of materials science, the chemical recycling of polyethylene terephthalate (PET) showcases the environmental and economic benefits of advanced recycling methods. This research contributes to understanding the sustainable lifecycle of polymers and underscores the importance of chemical innovation in mitigating waste (G. Karayannidis & D. Achilias, 2007).

Bioactive Molecules Synthesis

The multicomponent synthesis of bioactive pyrazole derivatives highlights the efficiency of creating molecules with potential therapeutic applications. Such synthetic methodologies are pivotal for developing new drugs and understanding the chemical basis of their biological activity (Diana Becerra et al., 2022).

Biomedical Applications

Research into polyhydroxyalkanoates (PHAs) for medical applications reveals the versatility of this biodegradable polymer. Controlled properties of PHAs enable their use in various medical devices and drug delivery systems, illustrating the intersection of chemical research and healthcare advancements (M. Grigore et al., 2019).

properties

IUPAC Name |

2-tert-butyloxan-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-9(2,3)8-6-7(10)4-5-11-8/h7-8,10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIAORYWWSODLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(CCO1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyloxan-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea](/img/structure/B2896962.png)

![5-[(Methylamino)methyl]pyrrolidin-2-one](/img/structure/B2896966.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine](/img/structure/B2896970.png)

![3-(3-Chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2896974.png)

![N-([1,1'-biphenyl]-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2896978.png)

![6-ethyl-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2896980.png)